

Application Note: Identification and Quantification of Clopidogrel Related Compound C in Pharmaceutical Tablets

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Compound of Interest

Compound Name: *Clopidogrel Related Compound C*

Cat. No.: B7543444

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Clopidogrel is an antiplatelet agent widely used to prevent thrombotic events. It is the (S)-enantiomer that is pharmacologically active. During the synthesis or upon storage, the inactive (R)-enantiomer, known as **Clopidogrel Related Compound C**, can be present as an impurity. [1] Regulatory guidelines necessitate the identification and quantification of such impurities to ensure the safety and efficacy of the pharmaceutical product. This application note provides a detailed protocol for the identification and quantification of **Clopidogrel Related Compound C** in pharmaceutical tablets using High-Performance Liquid Chromatography (HPLC).

Chemical Structures

- Clopidogrel: methyl (+)-(S)- α -(o-chlorophenyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-acetate[1]
- **Clopidogrel Related Compound C:** methyl (-)-(R)- α -(o-chlorophenyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-acetate[1][2][3]

Experimental Protocols

This section details the methodology for the analysis of Clopidogrel and its related compound C in pharmaceutical tablets.

Materials and Reagents

- Clopidogrel Bisulfate Reference Standard (USP or equivalent)[4]
- **Clopidogrel Related Compound C** Reference Standard (USP or equivalent)[4]
- Acetonitrile (HPLC Grade)[5]
- Methanol (HPLC Grade)[5]
- Trifluoroacetic acid (GR Grade)[5]
- Water (Milli-Q or equivalent)[5]
- 0.45 μm membrane filters[5]
- Clopidogrel tablets (Sample)

Instrumentation

A High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis or Photodiode Array (PDA) detector is required.[5]

- HPLC System: Waters 2695 separation module or equivalent[5]
- Detector: Waters 2996 photodiode array detector or equivalent[5]
- Column: Kromasil 100 C18 (4.6 x 250 mm, 5 μm) or equivalent C18 column[5]
- Data Handling System: Empower Pro or equivalent[5]

Chromatographic Conditions

The following chromatographic conditions are optimized for the separation of Clopidogrel and **Clopidogrel Related Compound C**.

Parameter	Condition
Mobile Phase	A: 0.1% Trifluoroacetic acid in water[5] B: 0.1% Trifluoroacetic acid in Acetonitrile[5]
Gradient Program	Time (min)
0	
10	
20	
25	
30	
Flow Rate	1.0 mL/min[6]
Column Temperature	30°C
Detection Wavelength	220 nm[7]
Injection Volume	10 µL
Run Time	30 minutes

Preparation of Solutions

4.1. Diluent Preparation A mixture of Water and Acetonitrile in a 50:50 v/v ratio can be used as the diluent.

4.2. Standard Solution Preparation

- Clopidogrel Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of Clopidogrel Bisulfate Reference Standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with diluent.
- **Clopidogrel Related Compound C** Standard Stock Solution (100 µg/mL): Accurately weigh about 2.5 mg of **Clopidogrel Related Compound C** Reference Standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with diluent.

- Working Standard Solution: Pipette 1 mL of the Clopidogrel Standard Stock Solution and 1 mL of the **Clopidogrel Related Compound C** Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with diluent. This provides a final concentration of 100 µg/mL for Clopidogrel and 10 µg/mL for **Clopidogrel Related Compound C**.

4.3. Sample Solution Preparation

- Weigh and finely powder not fewer than 20 Clopidogrel tablets.
- Accurately weigh a portion of the powder equivalent to 100 mg of Clopidogrel into a 100 mL volumetric flask.^[5]
- Add about 70 mL of diluent and sonicate for 15 minutes to dissolve the active ingredient.^[5]
- Dilute to volume with diluent and mix well.
- Filter the solution through a 0.45 µm membrane filter, discarding the first few mL of the filtrate.^[5]

Data Presentation

The following table summarizes the expected quantitative data for the developed HPLC method.

Compound	Retention Time (min)	Relative Retention Time	Limit of Detection (LOD) (µg/mL)	Limit of Quantification (LOQ) (µg/mL)
Clopidogrel	~11.5	1.00	0.05	0.15
Clopidogrel Related Compound C	~10.2	~0.89	0.05	0.15

Note: Retention times are approximate and may vary depending on the specific HPLC system and column used.

Forced Degradation Studies

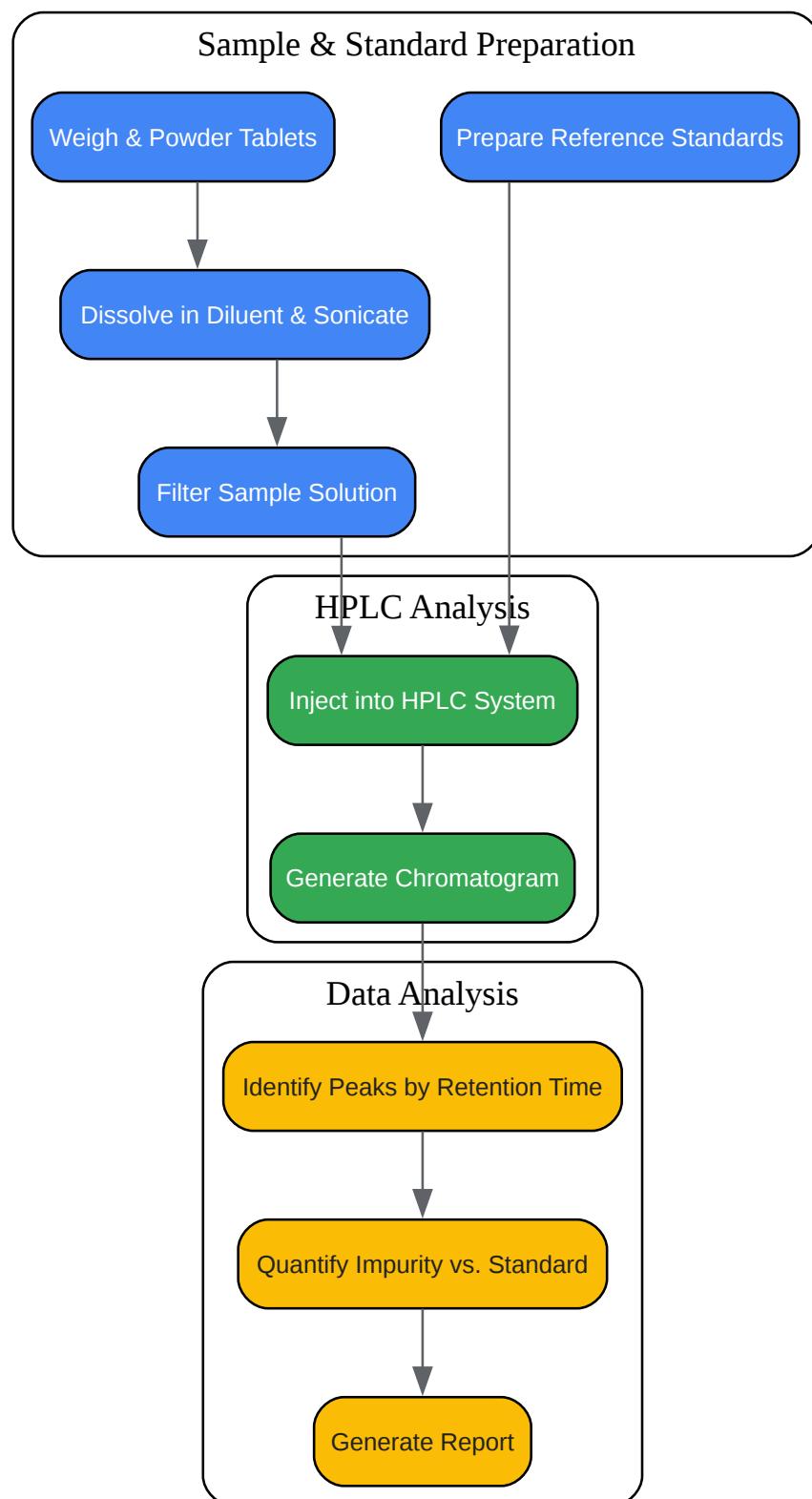
To ensure the stability-indicating nature of the method, forced degradation studies should be performed on the drug product.[8][9]

- Acid Hydrolysis: Reflux the sample solution with 0.1N HCl at 60°C for 6 hours.[8]
- Base Hydrolysis: Reflux the sample solution with 0.1N NaOH at 60°C for 6 hours.[8]
- Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.[8]
- Thermal Degradation: Expose the powdered tablet sample to 105°C for 48 hours.[10]
- Photolytic Degradation: Expose the powdered tablet sample to UV light (254 nm) for 24 hours.[10]

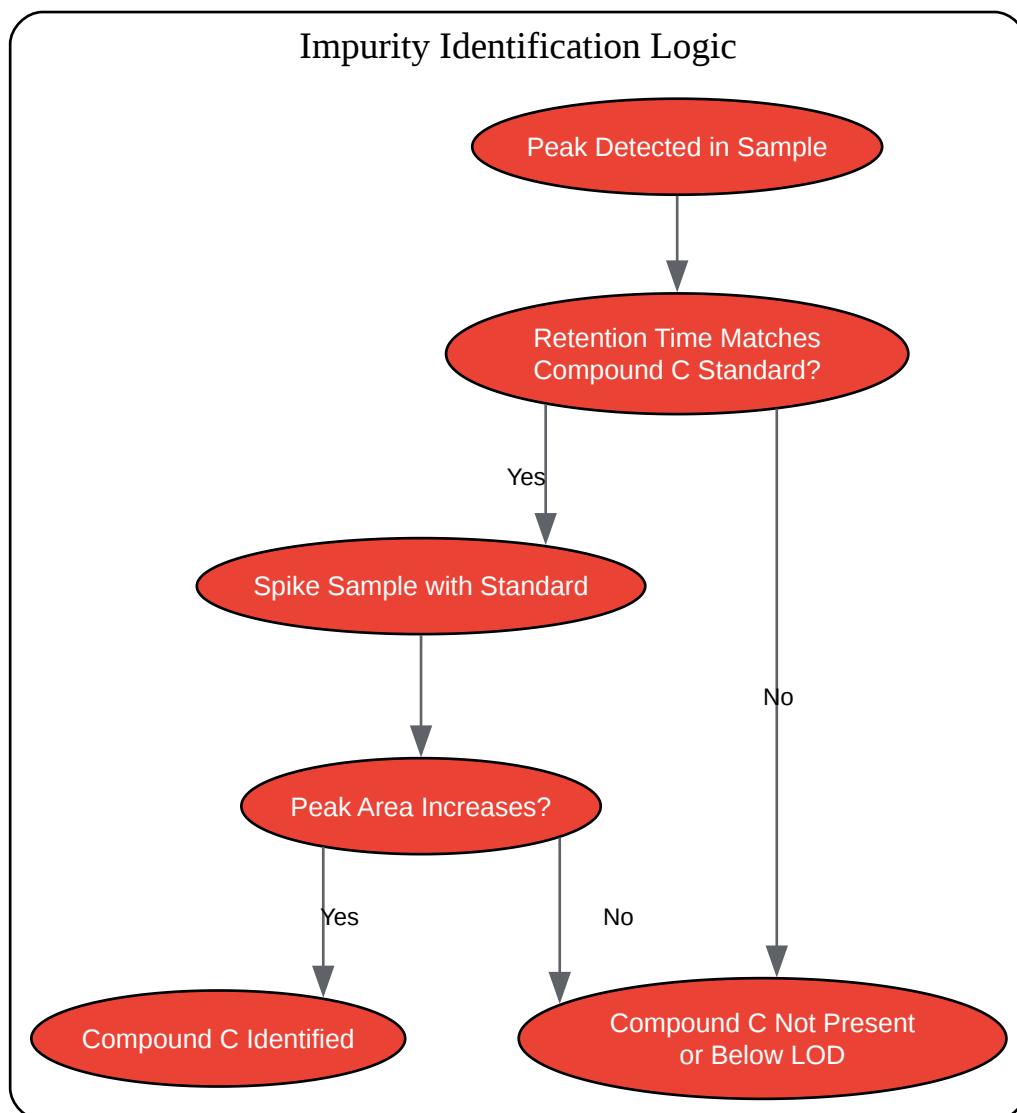
After degradation, the samples should be prepared and analyzed using the developed HPLC method to check for any co-eluting peaks with Clopidogrel or its related compound C.

Visualization of Workflows

The following diagrams illustrate the experimental workflow and the logical relationship for impurity identification.

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Caption: Experimental workflow for the identification of Clopidogrel Compound C.



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